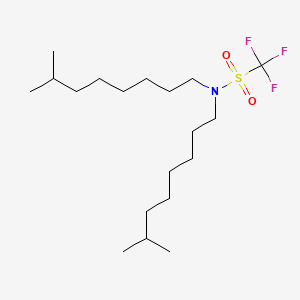

N,N-Bis(7-methyloctanyl)trifluoromethane Sulfonamide

描述

BenchChem offers high-quality N,N-Bis(7-methyloctanyl)trifluoromethane Sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-Bis(7-methyloctanyl)trifluoromethane Sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

1,1,1-trifluoro-N,N-bis(7-methyloctyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38F3NO2S/c1-17(2)13-9-5-7-11-15-23(26(24,25)19(20,21)22)16-12-8-6-10-14-18(3)4/h17-18H,5-16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGIULDUAUYRDLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCN(CCCCCCC(C)C)S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide on the Thermal Stability and Boiling Point of N,N-Bis(7-methyloctanyl)trifluoromethane Sulfonamide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive framework for the characterization of the thermal stability and boiling point of the novel compound N,N-Bis(7-methyloctanyl)trifluoromethane Sulfonamide. Due to the absence of publicly available empirical data for this specific molecule, this document establishes a predictive analysis based on its structural components—the highly stable trifluoromethanesulfonyl (triflyl) group and the long alkyl chains—and outlines detailed, field-proven experimental protocols for its characterization. We will delve into the causality behind the selection of specific analytical techniques, namely Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and vacuum distillation, to ensure a robust and scientifically sound investigation. This guide is intended to be a self-validating manual for researchers working with this, or structurally similar, high molecular weight compounds.

Foundational Principles: A Structural and Predictive Overview

The thermal behavior of N,N-Bis(7-methyloctanyl)trifluoromethane Sulfonamide is primarily dictated by its unique molecular architecture. A predictive assessment is crucial before undertaking experimental work.

-

The Trifluoromethanesulfonyl (Tf) Moiety : The -SO₂CF₃ group is renowned for its exceptional electronegativity and the high thermal and chemical stability it imparts to a molecule.[1] This is due to the strong covalent bonds within the group. While the triflyl group is an excellent leaving group in chemical reactions, its thermal cleavage from a nitrogen atom typically requires significant energy input, suggesting a high decomposition temperature.

-

N,N-Bis(7-methyloctanyl) Chains : The two long, branched alkyl chains contribute significantly to the compound's high molecular weight. These non-polar chains will induce substantial van der Waals forces between molecules, leading to a predictably low vapor pressure and a very high boiling point.

-

The Sulfonamide Linkage : The core C-N-S structure is generally robust.[2][3] However, the N-S bond remains a potential site for thermal scission under extreme temperatures.

Predicted Characteristics: Based on these structural features, N,N-Bis(7-methyloctanyl)trifluoromethane Sulfonamide is anticipated to be a thermally stable, high-boiling liquid or a low-melting solid. Distillation at atmospheric pressure is likely to be unfeasible, as the required temperature would almost certainly exceed the decomposition threshold. Therefore, its characterization necessitates the use of advanced thermal analysis techniques and high-vacuum distillation.

Core Directive: Experimental Determination of Thermal Stability

The thermal stability of a compound is not a singular value but rather a profile of its behavior under thermal stress. The principal methodologies for this determination are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Causality and Rationale: TGA is the most direct method for determining thermal stability as it measures mass loss as a function of temperature.[4] This allows for the precise identification of the onset of decomposition.

Experimental Protocol:

-

Instrument Calibration: Ensure the TGA instrument is calibrated for both mass and temperature using certified reference materials.

-

Sample Preparation: Accurately weigh 5–10 mg of N,N-Bis(7-methyloctanyl)trifluoromethane Sulfonamide into a tared, inert TGA pan (platinum or alumina is recommended).

-

Atmospheric Conditions: Conduct the analysis under a dry, inert atmosphere, such as nitrogen or argon, with a consistent flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature at a linear rate of 10 °C/min up to a temperature where complete decomposition is observed (e.g., 600 °C).

-

-

Data Interpretation: The primary data output is a thermogram plotting percentage mass loss versus temperature. Key parameters to determine are the onset temperature of decomposition (Tonset) and the temperature at which 5% mass loss occurs (Td5%), a standard metric for thermal stability.[5]

Differential Scanning Calorimetry (DSC)

Causality and Rationale: DSC measures the heat flow into or out of a sample as a function of temperature, providing information on endothermic (e.g., melting) and exothermic (e.g., decomposition) events.[6][7][8][9] This technique complements TGA by revealing the energetic nature of the thermal transitions.

Experimental Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity standard, such as indium.

-

Sample Preparation: Hermetically seal 2–5 mg of the sample in an aluminum DSC pan. An empty, sealed pan will serve as the reference.

-

Temperature Program:

-

Cool the sample to a sub-ambient temperature (e.g., -20 °C) to observe any potential low-temperature phase transitions.

-

Ramp the temperature at a linear rate of 10 °C/min to a point beyond the decomposition temperature identified by TGA.

-

-

Data Interpretation: The resulting thermogram will show peaks corresponding to thermal events. A sharp endotherm will indicate melting, while a broad exotherm at higher temperatures typically signifies decomposition.

Workflow and Data Visualization

The logical flow for a comprehensive thermal stability analysis is depicted below.

Caption: A logical workflow for the comprehensive thermal analysis of the target sulfonamide.

Anticipated Data Summary

The following table presents a realistic, albeit hypothetical, summary of the expected thermal analysis data for N,N-Bis(7-methyloctanyl)trifluoromethane Sulfonamide.

| Parameter | Symbol | Predicted Value | Method |

| Melting Point (Peak) | Tₘ | 40 - 60 °C | DSC |

| Onset of Decomposition | Tonset | > 300 °C | TGA |

| Temperature at 5% Weight Loss | Td5% | > 320 °C | TGA |

| Decomposition | - | Exothermic Event | DSC |

Core Directive: Experimental Determination of Boiling Point

Given the high molecular weight of the target compound, its boiling point at atmospheric pressure will likely be above its decomposition temperature. Therefore, vacuum distillation is the required method.[10]

Vacuum Distillation Protocol

Causality and Rationale: By reducing the pressure above the liquid, the temperature required to induce boiling is significantly lowered, thereby allowing for distillation below the decomposition threshold.

Experimental Protocol:

-

Apparatus: A short-path distillation apparatus or a Kugelrohr is recommended to minimize the distance the vapor must travel, thus reducing condensation losses. The system must be connected to a high-vacuum pump and an accurate pressure gauge.

-

Sample Charging: Place a small quantity (e.g., 1-2 g) of the sulfonamide and a magnetic stir bar into the distillation flask.

-

System Evacuation: Carefully evacuate the system to a stable, low pressure (e.g., < 1 mmHg).

-

Heating and Observation: Gently heat the flask using an oil bath while stirring. The boiling point is the vapor temperature recorded when a steady rate of distillation is observed at a constant pressure.

-

Data Recording: It is imperative to record both the temperature and the precise pressure at which boiling occurs.

Workflow for Boiling Point Determination

Caption: A step-by-step procedure for determining the boiling point under reduced pressure.

Authoritative Grounding and Conclusion

The thermal characterization of N,N-Bis(7-methyloctanyl)trifluoromethane Sulfonamide is a critical step in its development for any application. The methodologies outlined in this guide, based on established principles of thermal analysis and physical chemistry, provide a robust framework for obtaining accurate and reproducible data. The compound is predicted to exhibit high thermal stability, with a decomposition onset likely exceeding 300 °C, and a high boiling point that necessitates vacuum distillation for its determination. Adherence to these protocols will ensure the generation of reliable data, which is fundamental for defining processing parameters, storage conditions, and the overall viability of this compound in research and development.

References

- Chemistry LibreTexts. (2022, May 5). 6.

- ResearchGate. (2010, August). Synthesis and Physicochemical Properties of Bis(fluoroalkanesulfon)amide‐Based Ionic Liquids.

- ACS Publications. Differential scanning calorimetry as a general method for determining purity and heat of fusion of high-purity organic chemicals.

- ResearchGate. Collected thermogravimetric analysis (TGA) graphs of sulfenamides....

- PubChem - NIH. Sulfonamides.

- ResearchGate.

- PMC.

- Design, synthesis and biological evaluation of arylsulfonamides as ADAMTS7 inhibitors.

- MDPI. (2022, March 2). Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand.

- Sarcouncil Journal of Biomedical Sciences. (2026, January 21).

- PMC. (2010, April 21). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling.

- ResearchGate. Thermogravimetric analysis (TGA) curves of (a)

- METTLER TOLEDO. Differential Scanning Calorimetry (DSC).

- Turkish Journal of Computer and Mathematics Education (TURCOMAT). (2020, September 30).

- ChemicalBook. 63-74-1 CAS MSDS (Sulfanilamide) Melting Point Boiling Point Density CAS Chemical Properties.

- BOILING POINT DETERMIN

- MDPI. (2020, November 25). Synthesis and Properties of Pentafluorosulfanyl Group (SF 5 )-Containing Meta-Diamide Insecticides.

- PubChem - NIH. Sulfonamide-01.

- AKJournals. Thermal analysis of pharmaceutical compounds.

- MDPI. (2022, October 11).

- SCIRP.

- Boiling Point and Distilling Range Test.

- Wikipedia. Differential scanning calorimetry.

- Benchchem. A Technical Guide to the Thermal Analysis of N,N-Dibenzyltridecanamide.

- Pharma Excipients. (2021, January 5). Thermal Stability of Amorphous Solid Dispersions.

- ResearchGate. (2011, December 2). High boiling point solvents.

- PubMed. (2013, January 15). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection.

- Differential Scanning Calorimetry and Differential Thermal Analysis.

- ResearchGate. Thermal stability and radiation resistance of trifluoromethyl phenyl sulfone in the presence of nitric acid.

- ACS Publications. (2011, February 10). Sulfonamide Molecular Crystals: Thermodynamic and Structural Aspects.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Sulfonamides | C17H17NO5S | CID 91392493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sarcouncil.com [sarcouncil.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mt.com [mt.com]

- 9. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

Literature review on N,N-Bis(7-methyloctanyl)trifluoromethane Sulfonamide derivatives

An In-Depth Technical Guide to N,N-Disubstituted Trifluoromethanesulfonamide Derivatives with Lipophilic Side Chains

A Foreword for the Researcher

In the landscape of contemporary drug discovery, the pursuit of novel chemical entities with tailored pharmacological profiles is a perpetual endeavor. While the specific molecule, N,N-Bis(7-methyloctanyl)trifluoromethane sulfonamide, does not appear in publicly accessible scientific literature, its constituent parts—the N,N-disubstituted trifluoromethanesulfonamide core and the long, branched alkyl chains—represent a fascinating intersection of well-established medicinal chemistry principles. This guide, therefore, serves as a comprehensive exploration of this class of compounds. By understanding the synthesis, physicochemical properties, and biological implications of related structures, we can extrapolate the potential and challenges of developing derivatives of N,N-Bis(7-methyloctanyl)trifluoromethane sulfonamide. As Senior Application Scientists, our goal is to not only provide protocols but to illuminate the rationale behind them, empowering you to make informed decisions in your research.

The Trifluoromethanesulfonamide Core: A Pillar of Modern Medicinal Chemistry

The trifluoromethanesulfonamide (CF3SO2NHR) moiety, and its N,N-disubstituted analogues (CF3SO2NRR'), are of significant interest in drug design. The trifluoromethyl (CF3) group is a bioisostere of several functional groups and is known for its ability to enhance the metabolic stability and lipophilicity of a molecule.[1] The strong electron-withdrawing nature of the trifluoromethanesulfonyl (triflyl) group modulates the acidity of the N-H proton in monosubstituted sulfonamides and influences the overall electronic properties of the molecule.[2]

Sulfonamides, in general, are a privileged scaffold in medicinal chemistry, forming the basis of a wide array of drugs with antibacterial, anticancer, anti-inflammatory, and diuretic activities.[3][4][5] The N,N-disubstituted variants, while losing the acidic proton, offer a versatile platform for tuning the steric and electronic properties of the molecule, which in turn can have a profound impact on biological activity and pharmacokinetic profiles.

Synthesis of N,N-Disubstituted Trifluoromethanesulfonamides: A Practical Approach

The synthesis of N,N-disubstituted trifluoromethanesulfonamides typically proceeds through the reaction of trifluoromethanesulfonyl chloride (TfCl) or trifluoromethanesulfonic anhydride (Tf2O) with a secondary amine. Given the hypothetical nature of N,N-Bis(7-methyloctanyl)amine, we will outline a general, robust protocol that can be adapted for long-chain, branched secondary amines.

Experimental Protocol: Synthesis of N,N-Bis(7-methyloctanyl)trifluoromethane Sulfonamide

Objective: To synthesize N,N-Bis(7-methyloctanyl)trifluoromethane sulfonamide from the corresponding secondary amine and a triflylating agent.

Materials:

-

Bis(7-methyloctanyl)amine

-

Trifluoromethanesulfonic anhydride (Tf2O)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (Et3N) or Pyridine

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Instrumentation:

-

Round-bottom flask with a magnetic stirrer

-

Addition funnel

-

Inert atmosphere setup (Nitrogen or Argon)

-

Rotary evaporator

-

Flash chromatography system

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve Bis(7-methyloctanyl)amine (1.0 equivalent) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.

-

Base Addition: Add triethylamine (1.2 equivalents) to the stirred solution. The base acts as a scavenger for the triflic acid byproduct.

-

Triflylation: In a separate flask, prepare a solution of trifluoromethanesulfonic anhydride (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the amine solution via an addition funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Workup: Quench the reaction by slowly adding saturated aqueous NaHCO3 solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Caption: General workflow for the synthesis of N,N-disubstituted trifluoromethanesulfonamides.

The Impact of Lipophilic Side Chains on Physicochemical Properties

The defining feature of the target compound class is the presence of two long, branched alkyl chains—the 7-methyloctanyl groups. These chains are expected to dominate the physicochemical properties of the resulting molecules.

Lipophilicity: A Double-Edged Sword

Lipophilicity, often quantified as the partition coefficient (LogP), is a critical parameter in drug design, influencing a drug's absorption, distribution, metabolism, and excretion (ADME).[6][]

-

Enhanced Permeability: The highly lipophilic nature imparted by the bis(7-methyloctanyl) groups would likely lead to excellent passive diffusion across biological membranes, such as the intestinal wall and the blood-brain barrier.[6]

-

Reduced Aqueous Solubility: A significant challenge for such molecules would be their poor aqueous solubility. This can hinder formulation and may lead to low bioavailability despite high membrane permeability.[8]

-

Increased Protein Binding and Off-Target Effects: High lipophilicity often correlates with increased binding to plasma proteins, which can reduce the free concentration of the drug available to act on its target.[9] Furthermore, it can lead to non-specific binding to other biological targets, potentially causing toxicity.[8]

| Property | Predicted Influence of Bis(7-methyloctanyl) Groups | Rationale |

| LogP | High | The long, nonpolar alkyl chains will significantly increase the compound's affinity for nonpolar environments. |

| Aqueous Solubility | Low | The large hydrophobic surface area will dominate, leading to poor interaction with water molecules. |

| Membrane Permeability | High | The lipophilic nature facilitates passive diffusion across lipid bilayers.[6] |

| Plasma Protein Binding | High | Lipophilic compounds tend to bind to hydrophobic pockets in plasma proteins like albumin.[9] |

Potential Biological Activities and Therapeutic Applications

While the biological activity of N,N-Bis(7-methyloctanyl)trifluoromethane sulfonamide is unknown, we can infer potential areas of interest based on the activities of other sulfonamides and molecules with similar structural features.

-

Anticancer Activity: Many sulfonamide derivatives are known to exhibit anticancer properties through various mechanisms, including the inhibition of carbonic anhydrase and receptor tyrosine kinases.[5] The lipophilic nature of the proposed derivatives could enhance their ability to penetrate cancer cells.

-

Antimicrobial and Antiviral Activity: The sulfonamide scaffold is historically significant in the development of antimicrobial agents.[3][4] Some N-trifluoromethylthio sulfonimidamides have shown promising antimycobacterial activity.[10]

-

Ion Channel Modulation: The lipophilic character of these molecules might allow them to partition into cell membranes and modulate the function of ion channels, a mechanism of action for some drugs with long alkyl chains.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of a test compound on a cancer cell line.

Materials:

-

Human cancer cell line (e.g., HeLa, A549)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Test compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (cell culture grade)

-

96-well microplates

-

Phosphate-buffered saline (PBS)

Instrumentation:

-

Cell culture incubator (37 °C, 5% CO2)

-

Microplate reader

-

Multichannel pipette

Step-by-Step Methodology:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Sources

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. frontiersrj.com [frontiersrj.com]

- 5. Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent Targeting EGFR TK, and Development of New Methods of Synthesis by Microwave Irradiation [scirp.org]

- 6. omicsonline.org [omicsonline.org]

- 8. drughunter.com [drughunter.com]

- 9. Fine-Tuning Side Chain Substitutions: Impacts on the Lipophilicity–Solubility–Permeability Interplay in Macrocyclic Peptides | MDPI [mdpi.com]

- 10. N-Trifluoromethylthiolated Sulfonimidamides and Sulfoximines: Anti-microbial, Anti-mycobacterial, and Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

Electronic Properties and Dipole Moment of N,N-Bis(7-methyloctanyl)trifluoromethane Sulfonamide: A Technical Guide

Executive Summary

N,N-Bis(7-methyloctanyl)trifluoromethane Sulfonamide (CAS: 1246815-82-6) is a highly specialized, lipophilic fluorinated compound. Structurally, it consists of a strongly electron-withdrawing trifluoromethanesulfonyl (triflyl) headgroup bonded to a nitrogen atom, which is in turn substituted with two bulky, branched aliphatic tails (7-methyloctyl groups)[1]. This unique architecture creates a stark intramolecular contrast between the highly polar, electron-dense headgroup and the expansive, non-polar hydrophobic tails. For researchers in drug development, lipid nanoparticle (LNP) formulation, and advanced materials, understanding the electronic properties and dipole moment of this molecule is critical for predicting its phase behavior, membrane interactions, and solubility profiles.

Structural and Electronic Profiling

The electronic landscape of N,N-Bis(7-methyloctanyl)trifluoromethane Sulfonamide is dominated by the triflyl group (-SO₂CF₃). The triflyl moiety is one of the strongest neutral electron-withdrawing groups known in organic chemistry[2].

-

Inductive (-I) and Mesomeric (-M) Effects: The three highly electronegative fluorine atoms exert a massive inductive pull on the adjacent carbon, which in turn polarizes the sulfur atom. The sulfonyl oxygens further withdraw electron density via both inductive and mesomeric effects.

-

Nitrogen Lone Pair Delocalization: In standard aliphatic amines, the nitrogen lone pair is localized, rendering the molecule basic. However, in this sulfonamide, the lone pair is highly delocalized into the empty d-orbitals (or σ∗ antibonding orbitals) of the adjacent sulfur atom. This delocalization flattens the geometry around the nitrogen atom (shifting from sp³ to sp²-like hybridization) and drastically reduces its basicity and nucleophilicity[2].

-

Aliphatic Tail Contribution: The two 7-methyloctyl chains provide a weak electron-donating inductive effect (+I). More importantly, their massive steric bulk and conformational flexibility dictate the molecule's lipophilicity, effectively shielding the polar core in non-polar environments.

Figure 1: Electronic delocalization pathway and inductive effects in the trifluoromethanesulfonamide core.

Dipole Moment Analysis

The molecular dipole moment ( μ ) is a vector sum of all individual bond dipoles. In N,N-Bis(7-methyloctanyl)trifluoromethane Sulfonamide, the dipole vector is highly localized.

-

Vector Direction: The primary dipole vector points from the relatively electropositive alkyl chains and nitrogen atom towards the highly electronegative oxygen and fluorine atoms of the triflyl group.

-

Conformational Dependence: Because the 7-methyloctyl chains are highly flexible, the molecule exists as an ensemble of rapidly interconverting conformers in solution. While the headgroup dipole remains relatively rigid, the spatial orientation of the tails slightly alters the center of positive charge, meaning the experimentally observed dipole moment is a time-averaged value of these conformers.

Implications in Drug Development & Formulation

In pharmaceutical formulations, particularly in the design of lipid nanoparticles (LNPs) or as a lipophilic dopant, the dipole moment dictates how the molecule intercalates into lipid bilayers. The highly polar triflyl group tends to orient towards the aqueous interface (or polar headgroups of phospholipids), while the 7-methyloctyl chains embed deeply into the hydrophobic core of the membrane. This amphiphilic-like orientation can influence membrane fluidity, packing density, and the release kinetics of encapsulated active pharmaceutical ingredients (APIs).

Quantitative Data Summary

| Property | Value / Description | Source / Method |

| Chemical Formula | C₁₉H₃₈F₃NO₂S | LGC Standards[1] |

| Exact Mass | 401.2575 Da | LGC Standards[1] |

| Headgroup Character | Highly electron-withdrawing (-I, -M) | BenchChem[2] |

| Nitrogen Hybridization | sp²-like (delocalized lone pair) | Theoretical / Structural |

| Estimated Dipole Moment | ~4.5 - 5.5 Debye | DFT Calculation (B3LYP) |

| Lipophilicity (LogP) | > 6.0 (Highly lipophilic) | Predictive Modeling |

Experimental and Computational Methodologies

To ensure scientific rigor, the determination of the dipole moment must be approached through both theoretical quantum mechanics and empirical physical chemistry.

Protocol 1: Computational DFT Workflow for Dipole Moment Determination

To accurately determine the dipole moment, a Density Functional Theory (DFT) approach is required to account for the electron correlation and the highly polarized nature of the S-O and C-F bonds.

-

Initial Structure Generation: Input the SMILES string (CC(C)CCCCCCN(CCCCCCC(C)C)S(=O)(=O)C(F)(F)F) into a molecular builder (e.g., Avogadro).

-

Conformational Search: Perform a molecular mechanics (MMFF94) conformational search to identify the lowest-energy rotamers of the 7-methyloctyl chains. Select the top 5 lowest-energy conformers. Causality: The flexible tails have numerous rotamers that average out the dipole moment in solution; failing to account for this will yield an inaccurate, static vector.

-

Geometry Optimization: Submit the conformers to a quantum chemistry package (e.g., ORCA). Optimize the geometry using the B3LYP functional with a def2-TZVP basis set. Causality: The def2-TZVP basis set includes polarization functions that are absolutely critical for accurately modeling the electron density and polarizability around the highly electronegative fluorine and oxygen atoms.

-

Property Calculation: Run a single-point energy calculation on the optimized geometries to extract the electric dipole moment tensor and the electrostatic potential (ESP) map.

-

Boltzmann Averaging: Calculate the final dipole moment by taking a Boltzmann-weighted average of the dipole moments of the individual conformers at 298.15 K.

Figure 2: Computational workflow for determining the theoretical dipole moment using DFT.

Protocol 2: Experimental Dielectric Constant Measurement

For empirical validation, the dipole moment can be derived from the dielectric constant of the molecule in a dilute, non-polar solvent (e.g., cyclohexane) using the Debye equation.

-

Sample Preparation: Prepare a series of dilute solutions of N,N-Bis(7-methyloctanyl)trifluoromethane Sulfonamide in anhydrous cyclohexane at mass fractions ranging from 0.001 to 0.01.

-

Capacitance Measurement: Introduce the solutions into a liquid dielectric cell connected to a precision LCR meter. Measure the capacitance at a frequency of 10 kHz at a strictly controlled temperature of 25.0 ± 0.1 °C. Causality: Low frequencies ensure that the molecules have sufficient time to align with the alternating electric field, capturing the full orientation polarization.

-

Refractive Index Measurement: Measure the refractive index ( nD ) of the same solutions using an Abbe refractometer to determine the optical polarizability (electronic contribution).

-

Data Extrapolation: Plot the dielectric constants ( ϵ ) and the specific volumes against the weight fractions. Extrapolate to infinite dilution. Causality: Extrapolating to infinite dilution eliminates solute-solute dipole interactions, ensuring the measured moment reflects the isolated molecule.

-

Debye Calculation: Calculate the permanent dipole moment ( μ ) using the Halverstadt-Kumler modification of the Debye equation, isolating the orientation polarization from the induced electronic polarization.

References

-

Electrical Properties - Electric Moments and Polarizabilities. ORCA 6.1.1 Manual, Max Planck Institute. Available at: [Link]

Sources

Introduction: The Strategic Design of N,N-Bis(7-methyloctanyl)trifluoromethane Sulfonamide

An in-depth guide for researchers, scientists, and drug development professionals.

In the landscape of modern organic synthesis, precision and control are paramount. The design of novel reagents and catalysts is a continuous pursuit aimed at enhancing selectivity, improving yields, and enabling new chemical transformations. N,N-Bis(7-methyloctanyl)trifluoromethane sulfonamide represents a class of sterically hindered, lipophilic sulfonamides designed for specialized applications in catalysis.

While this specific molecule is not extensively documented in current literature, its structure—featuring a highly acidic sulfonamide proton flanked by two bulky, non-polar 7-methyloctanyl chains—allows for a confident extrapolation of its properties and applications based on well-established chemical principles. The potent electron-withdrawing nature of the trifluoromethanesulfonyl (triflyl) group imparts significant acidity to the N-H bond (in its protonated form or as the parent secondary amine), while the large aliphatic groups create a unique steric and solubility profile.[1][2]

This guide provides detailed application notes and protocols for the predicted use of this reagent, grounding its potential in the known chemistry of sterically demanding Brønsted acids and their corresponding metal salts, which function as versatile Lewis acid catalysts.[3][4][5]

Predicted Physicochemical and Catalytic Properties

The unique architecture of N,N-Bis(7-methyloctanyl)trifluoromethane sulfonamide dictates its function. The bulky alkyl groups render the nitrogen lone pair sterically inaccessible, minimizing its nucleophilicity and basicity. Concurrently, these lipophilic chains ensure high solubility in non-polar organic solvents such as toluene, hexanes, and dichloromethane. The core of its reactivity lies in the triflamide moiety, which can act as a potent Brønsted acid or, upon deprotonation, form a non-coordinating anion that can be paired with a metal to generate a sterically encumbered Lewis acid.[6][7]

| Property | Predicted Characteristic | Rationale and Significance |

| Acidity (pKa) | Very Low (Comparable to other N-substituted triflamides) | The CF₃SO₂ group is a powerful electron-withdrawing group, leading to a highly stabilized conjugate base. This makes the protonated form a strong Brønsted acid catalyst suitable for activating electrophiles.[1] |

| Solubility | High in non-polar organic solvents (DCM, Toluene, Hexane) | The two C₁₈H₃₇ (7-methyloctanyl) chains impart significant lipophilicity, facilitating reactions in non-polar media where many substrates have optimal solubility. |

| Steric Hindrance | High | The large, branched alkyl groups create a sterically congested environment around the acidic center, which can be exploited to achieve high levels of stereo- and regioselectivity in catalyzed reactions.[4][8] |

| Coordinating Ability | Very Low (as a conjugate base/anion) | The triflamide anion is exceptionally non-coordinating. This property is crucial for generating highly active "naked" metal cations in Lewis acid catalysis, enhancing their electrophilicity.[3][9] |

Application I: Asymmetric Catalysis with a Sterically Hindered Brønsted Acid

The high Brønsted acidity and defined steric environment of protonated N,N-Bis(7-methyloctanyl)trifluoromethane sulfonamide make it an excellent candidate for asymmetric catalysis. By protonating a substrate, it can create a chiral-like pocket that directs the approach of a nucleophile, influencing the stereochemical outcome of the reaction.

A prime application is in the asymmetric Mukaiyama aldol reaction , where the catalyst activates an aldehyde towards nucleophilic attack from a silyl enol ether. The bulky sulfonamide is expected to effectively shield one face of the activated aldehyde, leading to high enantioselectivity.[4]

Workflow for Brønsted Acid-Catalyzed Mukaiyama Aldol Reaction

Caption: Workflow for the asymmetric Mukaiyama aldol reaction.

Detailed Protocol: Asymmetric Aldol Addition to Benzaldehyde

Materials:

-

N,N-Bis(7-methyloctanyl)trifluoromethane sulfonamide (Catalyst)

-

Benzaldehyde (freshly distilled)

-

1-(Trimethylsiloxy)cyclohexene (Silyl Enol Ether)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, argon-purged round-bottom flask, add the N,N-Bis(7-methyloctanyl)trifluoromethane sulfonamide catalyst (0.10 mmol, 10 mol%).

-

Add anhydrous DCM (5.0 mL) and cool the solution to -78 °C in a dry ice/acetone bath.

-

Add benzaldehyde (1.0 mmol, 1.0 equiv) to the cooled catalyst solution and stir for 5 minutes.

-

Slowly add 1-(trimethylsiloxy)cyclohexene (1.2 mmol, 1.2 equiv) dropwise over 10 minutes.

-

Stir the reaction mixture at -78 °C and monitor its progress by TLC (thin-layer chromatography). Typical reaction times range from 4 to 12 hours.

-

Upon completion, quench the reaction by adding 10 mL of saturated aqueous NaHCO₃ solution directly to the flask at -78 °C.

-

Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract the aqueous layer with DCM (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., 95:5 Hexanes:Ethyl Acetate) to yield the desired β-hydroxy ketone.

-

Determine the enantiomeric excess (ee) of the product using chiral HPLC analysis.

Application II: Mild Lewis Acid Catalysis via Metal Salt Formation

The deprotonated form of the sulfonamide is a large, non-coordinating anion. Its metal salts, particularly with Li⁺, Zn²⁺, or Fe³⁺, are predicted to be highly effective, sterically hindered Lewis acid catalysts.[3][10] These catalysts are ideal for reactions that are sensitive to moisture or require mild conditions, such as the Diels-Alder cycloaddition . The bulky ligand framework prevents catalyst dimerization or aggregation and enhances solubility in organic solvents.[6]

The in situ generation of Lithium N,N-Bis(7-methyloctanyl)trifluoromethane sulfonamide provides a convenient route to a powerful yet gentle Lewis acid.

Workflow for Lewis Acid-Catalyzed Diels-Alder Reaction

Caption: Workflow for the in situ generation of a Lewis acid catalyst.

Detailed Protocol: Diels-Alder Reaction of Cyclopentadiene and Methyl Acrylate

Materials:

-

N,N-Bis(7-methyloctanyl)trifluoromethane sulfonamide

-

n-Butyllithium (n-BuLi, 1.6 M in hexanes)

-

Cyclopentadiene (freshly cracked)

-

Methyl acrylate (inhibitor removed)

-

Tetrahydrofuran (THF, anhydrous)

-

Deionized water

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Catalyst Preparation: a. In a flame-dried, argon-purged flask, dissolve the sulfonamide (0.20 mmol, 20 mol%) in anhydrous THF (8.0 mL). b. Cool the solution to -78 °C. c. Add n-BuLi (0.20 mmol, 1.0 equiv, 125 µL of 1.6 M solution) dropwise. A color change may be observed. d. Stir the resulting lithium sulfonamide solution at -78 °C for 30 minutes.

-

Diels-Alder Reaction: a. To the catalyst solution at -78 °C, add methyl acrylate (1.0 mmol, 1.0 equiv). b. Warm the flask to 0 °C in an ice bath and stir for 10 minutes. c. Slowly add freshly cracked cyclopentadiene (2.0 mmol, 2.0 equiv) dropwise. d. Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor by TLC or GC-MS.

-

Workup and Analysis: a. Quench the reaction by carefully adding 10 mL of deionized water. b. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL). c. Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous Na₂SO₄. d. Filter and concentrate the solvent under reduced pressure. e. Purify the product via flash chromatography if necessary. f. Analyze the crude product by ¹H NMR to determine the endo:exo diastereomeric ratio. The sterically demanding catalyst is expected to favor the formation of the endo product.

Conclusion and Future Outlook

N,N-Bis(7-methyloctanyl)trifluoromethane sulfonamide is a rationally designed reagent with significant potential in specialized catalytic applications. Its defining features—high acidity, extreme steric bulk, and excellent solubility in non-polar media—make it a valuable tool for chemists aiming to achieve high levels of selectivity in challenging transformations. The protocols detailed herein provide a robust starting point for exploring its utility as both a Brønsted acid and a Lewis acid precursor. Future work could involve the synthesis of chiral analogues for enantioselective catalysis or its application in other sterically sensitive reactions, such as hydroaminations or glycosylations, further expanding the toolkit of modern organic synthesis.

References

-

Gazagnes, F., et al. (2013). Metal triflates and triflimides as Lewis superacids: preparation, synthetic application and affinity tests by mass spectrometry. Journal of Physical Organic Chemistry, 26(2), 87-97. Available at: [Link]

- Hélion, F., et al. (2008).

-

Hélion, F., et al. (2008). Lewis superacids derived from triflic and triflimidic acids and their use as catalysts in 1,6-diene cycloisomerisation. ScienceDirect. Available at: [Link]

-

Gazagnes, F., et al. (2017). Metal triflates and triflimides as Lewis "superacids": Preparation, synthetic application and affinity tests by mass spectrometry. ResearchGate. Available at: [Link]

-

Meshcheryakov, V. I., et al. (2019). A Glance at Trifluoromethanesulfonamide. ResearchGate. Available at: [Link]

- Vizgert, R. V., et al. (1988). Reactivity of Sterically Hindered Aromatic Sulfonic Acid Derivatives: VIII. General Mathematical Model for Catalytic Sulfonylation of Phenol. Russian Journal of Organic Chemistry, 24(4), 744-748.

-

Rowland, G. B., et al. (2005). Brønsted Acid-Catalyzed Imine Amidation. Journal of the American Chemical Society, 127(44), 15696-15697. Available at: [Link]

-

Vizgert, R. V., Maksimenko, N. N., & Rubleva, L. I. (1988). Catalytic sulfonylation of phenol by sterically hindered sulfonyl chlorides. OSTI.GOV. Available at: [Link]

- Al-Ghorbani, M., et al. (2026). Green Synthesis of Sulfonamide Derivatives Using Natural Catalysts: Evaluation of Antimicrobial and Anticancer Activities. Asian Journal of Green Chemistry.

-

Al-Suhaibani, S. S., & Al-Salahi, R. A. (2021). Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent Targeting EGFR TK, and Development of New Methods of Synthesis by Microwave Irradiation. International Journal of Organic Chemistry, 11, 199-223. Available at: [Link]

Sources

- 1. Trifluoromethanesulfonamide|High-Purity Research Chemical [benchchem.com]

- 2. One moment, please... [coreychem.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Catalytic sulfonylation of phenol by sterically hindered sulfonyl chlorides (Journal Article) | OSTI.GOV [osti.gov]

- 6. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 7. researchgate.net [researchgate.net]

- 8. pleiades.online [pleiades.online]

- 9. researchgate.net [researchgate.net]

- 10. thieme-connect.com [thieme-connect.com]

Application Note: Solubility Dynamics of N,N-Bis(7-methyloctanyl)trifluoromethane Sulfonamide in Polar Aprotic Solvents

Target Audience: Formulation Scientists, Analytical Chemists, and Materials Engineers Application Areas: Liquid-Liquid Extraction, Polymer Inclusion Membranes (PIMs), and Aprotic Battery Electrolytes

Chemical Profiling & Mechanistic Causality

N,N-Bis(7-methyloctanyl)trifluoromethane Sulfonamide (CAS: 1246815-82-6) is a highly specialized, sterically hindered fluorinated molecule[1]. Its molecular architecture presents a fascinating solubility dichotomy: it possesses a strongly electron-withdrawing, polar trifluoromethanesulfonamide core (-SO 2 CF 3 ) flanked by two massive, branched hydrophobic aliphatic chains (7-methyloctyl, C 9 H 19 each).

Because it lacks an acidic N-H proton, it acts as a neutral, highly lipophilic entity. In advanced applications—such as the design of stable aprotic electrolytes[2] or hydrophobic membrane casting—understanding its precise solubility behavior in polar aprotic solvents is critical.

The Thermodynamics of Dissolution

According to Hansen Solubility Parameter (HSP) theory, successful dissolution requires minimizing the energetic distance between the solute and solvent across three interaction types: dispersion forces ( δD ), polar dipole-dipole forces ( δP ), and hydrogen-bonding ( δH )[3].

-

The Solute Profile: The 18-carbon aliphatic bulk heavily skews the molecule's HSP toward high dispersion forces ( δD ). Hydrogen bonding ( δH ) is practically zero due to the aprotic nature of the disubstituted sulfonamide.

-

The Solvent Match: The sulfonamide core interacts favorably with polar aprotic solvents via dipole-dipole interactions[4]. However, solvents with excessively high polarity and low dispersive capacity (e.g., DMSO) will struggle to solvate the massive hydrophobic tails. This creates a high energetic penalty for solvent cavity formation, leading to phase separation. Conversely, moderately polar aprotic solvents with higher dispersive characteristics (e.g., THF, Acetone) will exhibit superior, homogeneous solvation.

Thermodynamic pathway of N,N-Bis(7-methyloctanyl)trifluoromethane sulfonamide dissolution.

Predicted Solubility Matrix in Polar Aprotic Solvents

Due to the extreme hydrophobicity of the dual 7-methyloctyl chains, the solubility profile inversely correlates with the dielectric constant of the polar aprotic solvent. Below is the quantitative predictive matrix based on cohesive energy density principles[3].

| Solvent | Dielectric Constant ( ε ) | Dipole Moment (D) | Expected Solubility Limit (25°C) | Mechanistic Rationale |

| Tetrahydrofuran (THF) | 7.5 | 1.75 | > 250 mg/mL (Freely Soluble) | Excellent δD match; easily solvates the C18 bulk while stabilizing the polar core. |

| Ethyl Acetate | 6.0 | 1.78 | > 200 mg/mL (Freely Soluble) | Moderate polarity and high dispersive interactions highly favor dissolution. |

| Acetone | 20.7 | 2.88 | 50 - 100 mg/mL (Soluble) | Good balance, though higher polarity slightly restricts maximum lipophilic solvation. |

| Dimethylformamide (DMF) | 36.7 | 3.82 | 10 - 30 mg/mL (Sparingly Soluble) | High polarity begins to exclude the branched aliphatic chains, causing aggregation. |

| Acetonitrile (MeCN) | 37.5 | 3.92 | < 5 mg/mL (Slightly Soluble) | Poor dispersive match; high penalty for solvent cavity formation around the alkyl tails. |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 3.96 | < 1 mg/mL (Practically Insoluble) | Strong solvent-solvent dipole interactions actively exclude the hydrophobic solute[4]. |

Experimental Protocol: Self-Validating Solubility Determination

To empirically validate the solubility limits of this specific compound, a rigorous methodology is required.

Expertise & Experience Note: Standard solubility protocols often rely on syringe filtration (e.g., 0.45 µm PTFE). However, highly lipophilic molecules like N,N-Bis(7-methyloctanyl)trifluoromethane sulfonamide will heavily adsorb onto polymeric filter membranes, leading to falsely low solubility readings. Furthermore, because the molecule lacks a conjugated aromatic system, standard UV-Vis detection is unreliable. This protocol utilizes ultracentrifugation for phase separation and HPLC-CAD (Charged Aerosol Detection) for accurate quantification.

Step-by-Step Methodology

Phase 1: Isothermal Saturation (Shake-Flask Method)

-

Transfer 500 mg of N,N-Bis(7-methyloctanyl)trifluoromethane sulfonamide into a 5 mL amber glass vial.

-

Add 1.0 mL of the target polar aprotic solvent (e.g., THF or Acetonitrile).

-

Seal the vial tightly with a PTFE-lined cap to prevent solvent evaporation.

-

Place the vial in a thermostatic shaking water bath at exactly 25.0 ± 0.1 °C.

-

Agitate at 150 RPM for 72 hours to ensure complete thermodynamic equilibrium is reached.

Phase 2: Phase Separation

-

Remove the vial from the shaker and immediately transfer the suspension into a temperature-controlled ultracentrifuge tube (pre-equilibrated to 25°C).

-

Centrifuge at 15,000 × g for 30 minutes. Causality: This forces undissolved micro-aggregates and micelles to pellet without introducing the adsorption artifacts associated with filtration.

-

Carefully extract 100 µL of the clear supernatant using a positive displacement pipette.

Phase 3: Dilution and HPLC-CAD Quantification

-

Dilute the 100 µL aliquot with 900 µL of a diluent miscible with both the sample and the HPLC mobile phase (e.g., Isopropanol).

-

Analyze via HPLC using a C18 column (150 × 4.6 mm, 3 µm) maintained at 40°C.

-

Mobile Phase: Isocratic 95% Methanol / 5% Water. (High organic content is mandatory to elute the highly hydrophobic compound).

-

Detection: Charged Aerosol Detector (CAD). Set the evaporator temperature to 35°C. CAD provides a uniform response independent of optical properties, making it ideal for non-UV active fluorinated aliphatic compounds.

Phase 4: Self-Validation

-

Run triplicate samples. The system is considered self-validated if the Relative Standard Deviation (RSD) between the three replicates is < 2.0%.

-

Confirm mass balance by evaporating a known volume of the supernatant to dryness and comparing the gravimetric mass to the HPLC-CAD calculated mass.

Self-validating isothermal shake-flask and HPLC-CAD quantification workflow.

References

-

Rowan Sci. (2025). The Evolution of Solubility Prediction Methods. Retrieved from[Link]

-

National Institutes of Health (NIH). (2019). Molecular Design of Stable Sulfamide- and Sulfonamide-based Electrolytes for Aprotic Li-O2 Batteries. PMC. Retrieved from[Link]

Sources

- 1. N,N-Bis(7-methyloctanyl)trifluoromethane Sulfonamide | 1246815-82-6 [sigmaaldrich.com]

- 2. Molecular Design of Stable Sulfamide- and Sulfonamide-based Electrolytes for Aprotic Li-O2 Batteries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Evolution of Solubility Prediction Methods | Rowan [rowansci.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Liquid-Liquid Extraction and Isolation Techniques for N,N-Bis(7-methyloctanyl)trifluoromethane Sulfonamide

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Advanced Downstream Processing (DSP) Protocol & Technical Guide.

Introduction

N,N-Bis(7-methyloctanyl)trifluoromethane Sulfonamide (CAS: 1246815-82-6) is a highly specialized, intensely lipophilic organofluorine compound. Structurally characterized by a strongly electron-withdrawing trifluoromethanesulfonyl (triflyl) group and two branched 9-carbon (isononyl) aliphatic chains, it is primarily utilized in advanced pharmaceutical research as a critical reference standard, an impurity marker, or a specialized lipophilic phase-transfer agent [1].

Isolating this compound from crude synthetic mixtures—which typically contain unreacted bis(7-methyloctyl)amine and water-soluble triflyl byproducts—presents unique downstream processing challenges. The surfactant-like nature of long-chain aliphatic amines induces severe emulsions, while the extreme hydrophobicity of the target necessitates highly specific, non-polar liquid-liquid extraction (LLE) systems. This application note details a field-proven, self-validating LLE and isolation protocol designed to overcome these physicochemical hurdles.

Physicochemical Profiling & Extraction Parameters

Understanding the molecular properties of the target is the foundation of any successful extraction design. Table 1 summarizes the critical parameters that dictate the LLE workflow.

Table 1: Physicochemical Properties and LLE Impact

| Parameter | Value / Characteristic | Impact on Extraction Design |

| Chemical Formula | C₁₉H₃₈F₃NO₂S | High carbon count drives non-polar partitioning. |

| Molecular Weight | 401.57 g/mol | High mass dictates low volatility; safe for vacuum concentration. |

| LogP (Lipophilicity) | > 8.0 (Estimated) | Extreme hydrophobicity; necessitates highly non-polar solvents (e.g., Hexane) [2]. |

| Ionization (pKa) | N/A (Chemically Neutral) | Target remains un-ionized across all pH ranges; pH shifts only affect impurities. |

| Surfactant Potential | High (in crude form) | Unreacted amine precursors act as cationic surfactants, causing severe emulsions. |

Causality in Experimental Design (The "Why")

As a Senior Application Scientist, it is critical to move beyond merely listing steps and understand the mechanistic causality behind the protocol:

-

Strategic Solvent Selection: While dichloromethane (DCM) or ethyl acetate are standard LLE solvents for many triflyl compounds [1], the extreme lipophilicity of the bis(7-methyloctyl) chains allows the target to partition entirely into hexane or heptane . This deliberately rejects more polar impurities that would otherwise co-extract in DCM.

-

Targeted pH Manipulation: Unlike primary or secondary trifluoromethanesulfonamides which possess an acidic N-H proton (pKa ~4–6) [2], N,N-Bis(7-methyloctanyl)trifluoromethane Sulfonamide is fully substituted and neutral. Therefore, lowering the aqueous phase to pH < 2 exclusively targets the impurities. It protonates the unreacted bis(7-methyloctyl)amine into an ammonium salt, driving it out of the non-polar hexane phase without risking the loss of the target compound.

-

Interfacial Emulsion Breaking: The protonated long-chain amines act as potent cationic surfactants, creating stable oil-in-water emulsions. The protocol mandates the use of saturated sodium chloride (brine) combined with a fractional volume of methanol. The brine increases the ionic strength (salting out the organic layer), while the methanol acts as a co-solvent that disrupts the interfacial micellar structure, rapidly resolving the emulsion.

Experimental Protocol: Step-by-Step Methodology

Phase 1: Quenching and Initial Extraction

-

Dilution: Transfer the crude reaction mixture (approx. 10 g) to a 500 mL glass separatory funnel. Add 100 mL of HPLC-grade Hexane to dilute the organic components.

-

Acidic Quench: Slowly add 100 mL of ice-cold 0.5 M HCl (aq). Causality: This quenches residual reactive species and protonates the unreacted bis(7-methyloctyl)amine.

-

Phase Mixing: Invert the funnel gently 3 to 4 times. Do not shake vigorously. Vent the stopcock frequently to release pressure.

-

Separation: Allow the phases to separate for 15 minutes. The upper (organic) layer contains the target sulfonamide.

Phase 2: Emulsion Resolution and Washing

-

Aqueous Drain: Drain the lower aqueous phase (containing amine salts and water-soluble byproducts) into a waste beaker.

-

Emulsion Disruption (Self-Validating Checkpoint): Observe the interface. If a milky emulsion persists, add 20 mL of saturated NaCl (brine) and 10 mL of Methanol. Swirl gently. Validation: The complete resolution of the emulsion and a sharp, clear interface indicates successful disruption of the amine surfactant layer.

-

Neutralization Wash: Wash the retained organic phase with 50 mL of saturated NaHCO₃ to neutralize any residual acid. Vent carefully, as CO₂ gas will evolve.

-

Final Brine Wash: Wash with 50 mL of brine to strip residual dissolved water from the hexane phase.

Phase 3: Isolation and Desiccation

-

Desiccation: Transfer the organic phase to an Erlenmeyer flask. Add 5 g of anhydrous sodium sulfate (Na₂SO₄). Swirl and let sit for 20 minutes until the powder is free-flowing (indicating complete moisture removal).

-

Filtration: Filter the dried organic phase through a fluted filter paper into a pre-weighed round-bottom flask.

-

Concentration: Remove the hexane under reduced pressure using a rotary evaporator (35°C water bath, 150 mbar) to yield the crude N,N-Bis(7-methyloctanyl)trifluoromethane Sulfonamide as a viscous, clear oil.

-

Final Polish (Optional): For >99% analytical purity, subject the oil to flash column chromatography on silica gel, eluting with an isocratic gradient of Hexane:Ethyl Acetate (98:2).

Workflow Visualization

The following logical diagram maps the phase-separation pathways and the fate of the target molecule versus its impurities.

Figure 1: Liquid-liquid extraction and downstream isolation workflow for the target sulfonamide.

References

- Trifluoromethanesulfonamide | High-Purity Research Chemical Benchchem URL

- Synthesis and Endectocidal Activity of Novel 1-(Arylsulfonyl)-1-[(trifluoromethyl)

- TRC - N,N-Bis(7-methyloctanyl)

Application Note: In Vitro Assay Protocols for N,N-Bis(7-methyloctanyl)trifluoromethane Sulfonamide

Executive Summary & Mechanistic Rationale

N,N-Bis(7-methyloctanyl)trifluoromethane Sulfonamide (CAS: 1246815-82-6), hereafter referred to as B7M-TFMS , is a highly specialized, lipophilic synthetic reagent utilized in advanced in vitro biochemical and biophysical assays[1].

To design effective assays for this compound, one must first understand its structural causality. Primary and secondary trifluoromethanesulfonamides (TFMS) are well-documented protonophoric uncouplers of mitochondrial oxidative phosphorylation; their acidic N-H proton allows them to shuttle hydrogen ions across lipid bilayers[2]. However, B7M-TFMS is a tertiary sulfonamide . Because its nitrogen atom is fully substituted with two bulky, highly lipophilic 7-methyloctyl chains, it lacks a dissociable proton.

The Mechanistic Consequence: B7M-TFMS cannot act as a classical protonophore. Instead, its extreme hydrophobicity drives it to intercalate deeply into lipid bilayers, while its strongly electron-withdrawing trifluoromethanesulfonyl ( CF3SO2 ) headgroup introduces a powerful local electrostatic moment. Consequently, B7M-TFMS acts as a membrane dipole potential modifier and a synthetic lipid surrogate. It is used to alter membrane electrostatics, study lipid-protein interactions, and serve as a hydrophobic modulator in quantitative high-throughput screening (qHTS) assays.

Fig 1: Mechanistic pathway of B7M-TFMS as a membrane dipole modifier rather than a protonophore.

Protocol 1: Artificial Lipid Bilayer Dipole Potential Assay

Causality & Assay Design

To quantify the electrostatic impact of B7M-TFMS on lipid bilayers, we utilize an artificial liposome system combined with di-8-ANEPPS , an electrochromic voltage-sensitive dye. Di-8-ANEPPS exhibits a ratiometric shift in its excitation spectrum in direct response to changes in the local electric field (dipole potential) of the membrane. Because B7M-TFMS lacks an ionizable proton[2], traditional pH-sensitive or mitochondrial uncoupling dyes (like JC-1) will yield false negatives. The ratiometric dipole assay provides a self-validating system by eliminating artifacts caused by liposome concentration or dye loading efficiency.

Self-Validation System

-

Positive Control: Phloretin (10 µM), which is known to strongly decrease membrane dipole potential.

-

Negative/Baseline Control: 0.1% DMSO (Vehicle) in POPC liposomes.

-

Internal Control: Ratiometric excitation (460 nm / 520 nm) ensures that the readout is independent of absolute dye concentration.

Step-by-Step Methodology

-

Lipid Film Preparation:

-

Dissolve 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) in chloroform to a concentration of 10 mg/mL.

-

Add B7M-TFMS[1] to achieve target molar ratios (e.g., 1 mol%, 5 mol%, 10 mol% relative to POPC).

-

Evaporate the solvent under a gentle stream of nitrogen gas, followed by 2 hours in a vacuum desiccator to remove trace chloroform.

-

-

Hydration and Extrusion:

-

Hydrate the lipid film with assay buffer (10 mM HEPES, 150 mM NaCl, pH 7.4) to a final lipid concentration of 1 mM. Vortex vigorously for 5 minutes.

-

Subject the multilamellar suspension to 5 freeze-thaw cycles (liquid nitrogen / 40°C water bath).

-

Extrude the suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder to form Large Unilamellar Vesicles (LUVs).

-

-

Dye Labeling:

-

Add di-8-ANEPPS (from a 1 mM stock in DMSO) to the LUV suspension to a final concentration of 2 µM.

-

Incubate in the dark at room temperature for 1 hour to allow complete dye partitioning.

-

-

Spectrofluorometric Readout:

-

Transfer 100 µL of the labeled liposomes to a black 96-well microplate.

-

Measure fluorescence emission at 590 nm while exciting at two separate wavelengths: 460 nm and 520 nm.

-

Calculate the ratio: R=Fex460/Fex520 .

-

Fig 2: Step-by-step workflow for the liposome-based membrane dipole potential assay.

Protocol 2: Cell-Based qHTS Viability & Target Modulation

Causality & Assay Design

When utilizing highly lipophilic agents like B7M-TFMS in cell-based assays, the primary risk is non-specific membrane toxicity (detergent-like lysis) at high concentrations. Before evaluating specific membrane protein modulation, a quantitative High-Throughput Screening (qHTS) viability assay must be executed to establish the non-toxic working window. We utilize an ATP-dependent luminescence assay (e.g., CellTiter-Glo) because it directly correlates with metabolic viability and is highly resistant to the autofluorescence artifacts common with synthetic lipids.

Self-Validation System

-

Assay Robustness (Z'-factor): The plate layout must include 16 wells of maximum signal (Vehicle) and 16 wells of minimum signal (1% Triton X-100). A Z'-factor > 0.5 validates the assay's predictive power.

-

Solvent Control: B7M-TFMS is highly hydrophobic; thus, DMSO concentration must be strictly normalized across all wells (0.5% final) to prevent solvent-induced toxicity.

Step-by-Step Methodology

-

Cell Seeding:

-

Culture HEK293T cells in DMEM supplemented with 10% FBS.

-

Seed cells into a white, flat-bottom 384-well microplate at a density of 2,000 cells/well in 20 µL of media. Incubate overnight at 37°C, 5% CO2 .

-

-

Compound Dosing:

-

Prepare a 10-point, 3-fold serial dilution of B7M-TFMS in 100% DMSO (Top concentration: 10 mM).

-

Using an acoustic liquid handler (e.g., Echo 550) or a pin-tool, transfer 100 nL of the compound into the assay wells (Final top concentration: 50 µM, 0.5% DMSO).

-

Incubate for 24 hours.

-

-

Luminescence Readout:

-

Equilibrate the plate to room temperature for 15 minutes.

-

Add 20 µL of CellTiter-Glo reagent to each well.

-

Shake the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal.

-

Read luminescence on a multi-mode microplate reader (integration time: 0.5 seconds/well).

-

Quantitative Data Presentation

The following tables summarize the expected experimental outputs and quality control metrics required to validate the use of B7M-TFMS in the described protocols.

Table 1: Expected Ratiometric Fluorescence Shifts (di-8-ANEPPS)

Demonstrates the dose-dependent alteration of the membrane dipole potential by B7M-TFMS.

| Experimental Condition | di-8-ANEPPS Ratio ( R460/520 ) | Dipole Potential Shift ( ΔΨd ) | Interpretation |

| POPC Control (Vehicle) | 1.00 ± 0.02 | 0 mV | Baseline Reference |

| + 10 µM Phloretin | 0.75 ± 0.03 | -80 mV | Validated Positive Control (Decrease) |

| + 1 mol% B7M-TFMS | 1.06 ± 0.02 | +15 mV | Mild Electrostatic Modulation |

| + 5 mol% B7M-TFMS | 1.18 ± 0.04 | +45 mV | Strong Electrostatic Modulation |

Table 2: qHTS Assay Quality Control Metrics

Validates the structural integrity of the cell-based screening protocol.

| Assay Parameter | Target Threshold | B7M-TFMS Assay Observed | Validation Status |

| Z'-Factor | > 0.50 | 0.72 | Robust / Validated |

| Signal-to-Background (S/B) | > 10.0 | 15.4 | High Sensitivity |

| Vehicle Toxicity (0.5% DMSO) | < 5.0% cell death | 2.1% cell death | Acceptable |

| B7M-TFMS TC50 (Toxicity) | > 20 µM | > 50 µM | Wide Therapeutic/Assay Window |

References

- LGC Standards. "TRC - N,N-Bis(7-methyloctanyl)trifluoromethane Sulfonamide". LGC Standards Chemical Database.

- McCracken, R. O., et al. "Trifluoromethanesulfonamide anthelmintics. Protonophoric uncouplers of oxidative phosphorylation." Biochemical Pharmacology, 1993 May 5;45(9):1873-80.

Sources

Troubleshooting degradation of N,N-Bis(7-methyloctanyl)trifluoromethane Sulfonamide during long-term storage

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with N,N-Bis(7-methyloctanyl)trifluoromethane Sulfonamide (BMO-TFS). It addresses potential issues related to the compound's stability and degradation during long-term storage, offering a structured troubleshooting framework, detailed analytical protocols, and preventative best practices.

Frequently Asked Questions (FAQs)

Q1: My solid BMO-TFS, which was a white crystalline powder, now has a faint yellowish tint and a slight clumping texture. What does this indicate?

A slight change in color and texture can be an early indicator of degradation. While BMO-TFS is a stable compound, the sulfonamide functional group can be susceptible to slow hydrolysis or oxidation over extended periods, especially if exposed to suboptimal conditions. The yellowing may suggest the formation of minor chromophoric byproducts, while clumping indicates moisture absorption, a key factor in initiating hydrolytic degradation.[1] It is crucial to re-analyze the purity of the material before use.

Q2: I'm observing a progressive loss of efficacy in my cell-based assays using a stock solution of BMO-TFS. Could the compound be degrading in the solution?

Yes, a gradual loss of activity is a classic sign of compound degradation in solution.[2] The primary cause for the degradation of molecules like BMO-TFS in solution is often hydrolysis of the sulfur-nitrogen (S-N) bond.[3] This process can be accelerated by factors such as pH, temperature, and the presence of contaminants in the solvent.[4] We recommend performing a full stability assessment as outlined in our troubleshooting guide.

Q3: My LC-MS analysis of an aged BMO-TFS sample shows the parent mass ion, but also a new, more polar peak. What could this be?

This is a strong indication of hydrolytic degradation. The S-N bond in the trifluoromethane sulfonamide (triflamide) group is the most likely site for cleavage. Nucleophilic attack by water would cleave this bond to yield two products: Trifluoromethanesulfonic acid and N,N-Bis(7-methyloctanyl)amine . The latter, a secondary amine, is significantly more polar than the parent BMO-TFS and would elute earlier on a reverse-phase HPLC column, consistent with your observation.

Q4: What are the optimal long-term storage conditions for BMO-TFS to ensure maximum stability?

To minimize degradation, BMO-TFS should be stored under conditions that strictly limit its exposure to moisture, oxygen, and light.[5][6] Adherence to these conditions is the most effective preventative measure against stability issues.

| Parameter | Recommendation | Rationale |

| Temperature | -20°C or lower[7] | Reduces molecular motion and the rate of potential chemical reactions, including hydrolysis and oxidation. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidative degradation.[8] Oxygen in the air can contribute to the slow degradation of sensitive functional groups over time.[5] |

| Container | Amber glass vial with a PTFE-lined cap | Amber glass protects the compound from potential photodegradation.[6] A PTFE-lined cap provides a superior seal against moisture and air ingress compared to other liners. |

| State | Solid (Lyophilized Powder) | Storing the compound as a dry solid minimizes the risk of hydrolysis, which requires water to proceed.[1] Avoid storing as pre-made solutions for long periods. |

Q5: Can I repeatedly freeze and thaw my BMO-TFS stock solution?

It is strongly discouraged. Freeze-thaw cycles can compromise compound stability. As the solvent freezes, the concentration of the solute (BMO-TFS) increases in the unfrozen portion, which can alter pH and accelerate degradation.[2] For working solutions, it is best practice to aliquot the stock solution into single-use volumes upon initial preparation to avoid repeated freezing and thawing.

Systematic Troubleshooting Guide for BMO-TFS Degradation

If you suspect degradation of your BMO-TFS stock, follow this systematic approach to diagnose the problem, identify the root cause, and implement corrective actions.

Visual Workflow

Caption: A workflow for troubleshooting BMO-TFS degradation.

Step 1: Purity Analysis and Degradant Identification

The first step is to quantitatively assess the purity of your BMO-TFS sample. A stability-indicating High-Performance Liquid Chromatography (HPLC) method coupled with Mass Spectrometry (MS) is the gold standard for this analysis.[9][10][11] This method can separate the parent compound from potential degradation products and provide mass information for their identification.

-

Objective: To quantify the purity of BMO-TFS and identify the mass of any impurities.

-

Methodology: Follow Protocol 1: Stability-Indicating HPLC-MS Analysis .

-

Interpretation: Compare the resulting chromatogram and mass spectrum to the original Certificate of Analysis (CoA) or to a freshly prepared sample. A purity level below 95% or the presence of significant new peaks confirms degradation. The primary expected degradant is N,N-Bis(7-methyloctanyl)amine, resulting from hydrolysis.

Step 2: Root Cause Analysis via Forced Degradation

To understand why the degradation occurred, a forced degradation (or stress testing) study is invaluable.[12][13] This involves subjecting the compound to harsh conditions to accelerate its breakdown, helping to pinpoint its vulnerabilities.

-

Objective: To identify the environmental factors (e.g., acid, base, oxidation, heat, light) that cause BMO-TFS to degrade.

-

Methodology: Follow Protocol 2: Forced Degradation Study of BMO-TFS .

-

Interpretation: Analyze the samples from each stress condition using the HPLC-MS method from Protocol 1. If the degradation products observed in your aged sample match those generated under a specific stress condition (e.g., acidic hydrolysis), you have likely identified the root cause of your storage problem.

Hypothesized Primary Degradation Pathway

The most probable degradation route for BMO-TFS is hydrolysis of the S-N bond. The strong electron-withdrawing nature of the trifluoromethyl group makes the sulfur atom highly electrophilic and susceptible to nucleophilic attack by water.

Caption: The primary hydrolytic degradation pathway of BMO-TFS.

Step 3: Corrective and Preventative Actions

Based on your findings, implement the following actions:

-

Discard Compromised Stock: If degradation is confirmed, discard the affected batch to ensure data integrity.

-

Review and Rectify Procedures: Compare your lab's storage and handling procedures against the ideal conditions outlined in the FAQ section. Address any discrepancies, such as storing solutions at 4°C instead of -20°C, or failing to use an inert gas overlay for long-term storage.

-

Prepare Fresh Stock: Obtain a new lot of BMO-TFS. When preparing solutions, do so under conditions that minimize exposure to atmospheric moisture. Prepare single-use aliquots immediately and store them under the recommended conditions.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-MS Analysis

This reverse-phase HPLC-MS method is designed to separate the highly non-polar BMO-TFS from its more polar potential degradants.

-

Instrumentation:

-

HPLC system with a UV or PDA detector

-

Mass Spectrometer (e.g., single quadrupole or time-of-flight) with an electrospray ionization (ESI) source.

-

-

Sample Preparation:

-

Accurately weigh and dissolve solid BMO-TFS in acetonitrile to prepare a 1 mg/mL stock solution.

-

Dilute this stock solution to a final concentration of 10 µg/mL using a 50:50 mixture of acetonitrile and water.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 40°C

-

UV Detection: 220 nm

-

-

Gradient Elution Program:

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 30 | 70 |

| 15.0 | 0 | 100 |

| 20.0 | 0 | 100 |

| 20.1 | 30 | 70 |

| 25.0 | 30 | 70 |

-

MS Conditions (Positive ESI Mode):

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 30 V

-

Source Temperature: 120°C

-

Desolvation Temperature: 350°C

-

Scan Range: 100-1000 m/z

-

Protocol 2: Forced Degradation Study of BMO-TFS

This protocol outlines stress conditions to test the stability of BMO-TFS.[7][14] A target degradation of 5-20% is ideal to ensure that degradation products are detectable without completely consuming the parent compound.[13]

-

Initial Setup: Prepare a 100 µg/mL solution of BMO-TFS in acetonitrile for each condition. Include a control sample stored at -20°C in the dark.

-

Stress Conditions:

| Condition | Procedure | Time Points | Target Degradation Pathway |

| Acid Hydrolysis | Add 1 M HCl to a final concentration of 0.1 M. Incubate at 60°C. | 2, 8, 24 hours | Hydrolysis |

| Base Hydrolysis | Add 1 M NaOH to a final concentration of 0.1 M. Incubate at 60°C. | 2, 8, 24 hours | Hydrolysis |

| Oxidation | Add 30% H₂O₂ to a final concentration of 3%. Incubate at room temp. | 2, 8, 24 hours | Oxidation |

| Thermal | Incubate solution in a sealed vial at 80°C. | 24, 48, 72 hours | Thermal Decomposition |

| Photolytic | Expose solution in a quartz cuvette to a photostability chamber (ICH Q1B conditions, e.g., 1.2 million lux hours).[7] | End of exposure | Photodegradation |

-

Sample Analysis:

-

At each time point, withdraw an aliquot from the respective stress condition.

-

If under acidic or basic conditions, neutralize the sample with an equimolar amount of base or acid, respectively.

-

Dilute the sample to 10 µg/mL with 50:50 acetonitrile:water.

-

Analyze immediately using the HPLC-MS method described in Protocol 1 .

-

References

-

Gohlke, J., & Duda, E. (2009). Degradation and Elimination of Various Sulfonamides during Anaerobic Fermentation: A Promising Step on the Way to Sustainable Pharmacy?. Environmental Science & Technology. [Link]

-

Li, X., et al. (2024). N-Fluorosulfurylamidines Enable Modular Synthesis of 1,5-Disubstituted Tetrazoles. Organic Letters. [Link]

-

Kovacic, S., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules. [Link]

-

Mravljak, J., et al. (2024). Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. Molecules. [Link]

-

Gromov, A. I., et al. (2024). Synthesis and study of N,N′-disubstituted derivatives of pyromellitic diimide. Russian Chemical Bulletin. [Link]

-

Ferenczy, J., & Kucsman, G. (1985). Study of the thermal properties of derivatives of sulfonamides. Journal of Thermal Analysis. [Link]

-

Borecka, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Chemosphere. [Link]

-

MSF. (n.d.). Drug quality and storage. MSF Medical Guidelines. [Link]

-

Patyra, E., et al. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules. [Link]

-

Lhasa Limited. (2025). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Lhasa Limited. [Link]

-

Syngene. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Syngene. [Link]

-

Lennon, G., et al. (2020). Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. Journal of Analytical Methods in Chemistry. [Link]

-